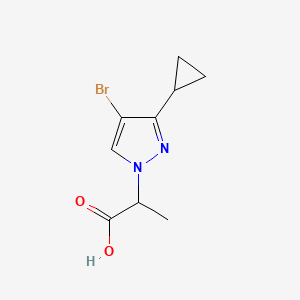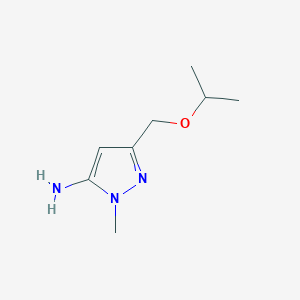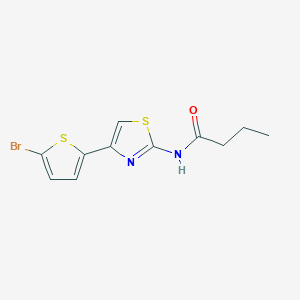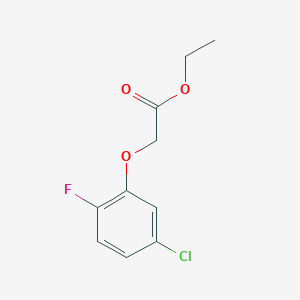![molecular formula C23H14ClFN2OS2 B2597301 3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 866867-45-0](/img/no-structure.png)
3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C23H14ClFN2OS2 and its molecular weight is 452.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Quinazolinone derivatives have been synthesized through various chemical reactions, exhibiting a broad spectrum of biological activities. For instance, the synthesis and evaluation of novel quinazolinone derivatives have led to compounds with significant antimicrobial, anticancer, anti-inflammatory, and antinociceptive activities. These activities suggest the compound's potential in developing new therapeutic agents against various diseases and conditions.
One study involved the synthesis of quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, which demonstrated good antimicrobial activities, indicating their potential as bactericides and fungicides against specific pathogens (Yan et al., 2016). Another research highlighted the synthesis and in vitro antitumor activity of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones, with some compounds showing excellent antitumor properties comparable to established drugs (El-Azab et al., 2017).
Antimicrobial and Antifungal Properties
Several studies have reported the synthesis of quinazolinone derivatives with notable antimicrobial and antifungal properties. For example, novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized, exhibiting good antimicrobial activities against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, showing superior efficacy compared to commercial bactericides (Yan et al., 2016).
Anticancer Activity
Quinazolinone derivatives have also been explored for their potential anticancer activities. A study on novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones showed significant antitumor activities, with some compounds exhibiting better efficacy against lung, CNS, and breast cancer cells compared to standard drugs like 5-fluorouracil, gefitinib, and erlotinib (El-Azab et al., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one' involves the condensation of 4-chloroaniline with 3-fluorobenzaldehyde to form an imine intermediate, which is then reacted with 2-aminothiophenol to form the thiazoloquinazolinone ring system. The thioxo group is introduced by reacting the intermediate with Lawesson's reagent.", "Starting Materials": [ "4-chloroaniline", "3-fluorobenzaldehyde", "2-aminothiophenol", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 4-chloroaniline with 3-fluorobenzaldehyde in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Reaction of the imine intermediate with 2-aminothiophenol in the presence of a suitable base to form the thiazoloquinazolinone ring system.", "Step 3: Introduction of the thioxo group by reacting the intermediate with Lawesson's reagent in the presence of a suitable solvent and catalyst.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] } | |
Número CAS |
866867-45-0 |
Fórmula molecular |
C23H14ClFN2OS2 |
Peso molecular |
452.95 |
Nombre IUPAC |
3-(4-chlorophenyl)-4-[(3-fluorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C23H14ClFN2OS2/c24-16-10-8-15(9-11-16)20-21-26(13-14-4-3-5-17(25)12-14)22(28)18-6-1-2-7-19(18)27(21)23(29)30-20/h1-12H,13H2 |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)Cl)CC5=CC(=CC=C5)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-methyl 5-(4-methoxyphenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2597220.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2597223.png)
![Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B2597224.png)
![ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate](/img/structure/B2597225.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2597228.png)
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2597231.png)


![2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2597234.png)


![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2597238.png)
![3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2597240.png)
